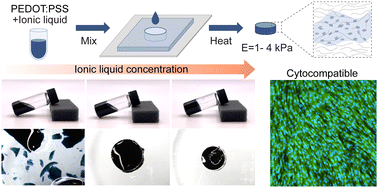Manipulation of cross-linking in PEDOT:PSS hydrogels for biointerfacing†
Journal of Materials Chemistry B Pub Date: 2023-11-14 DOI: 10.1039/D3TB01415K
Abstract
Conducting hydrogels can be used to fabricate bioelectronic devices that are soft for improved cell- and tissue-interfacing. Those based on conjugated polymers, such as poly(3,4-ethylene-dioxythiophene):polystyrene sulfonate (PEDOT:PSS), can be made simply with solution-based processing techniques, yet the influence of fabrication variables on final gel properties is not fully understood. In this study, we investigated if PEDOT:PSS cross-linking could be manipulated by changing the concentration of a gelling agent, ionic liquid, in the hydrogel precursor mixture. Rheology and gelation kinetics of precursor mixtures were investigated, and aqueous stability, swelling, conductivity, stiffness, and cytocompatibility of formed hydrogels were characterized. Increasing ionic liquid concentration was found to increase cross-linking as measured by decreased swelling, decreased non-network fraction, increased stiffness, and increased conductivity. Such manipulation of IL concentration thus afforded control of final gel properties and was utilized in further investigations of biointerfacing. When cross-linked sufficiently, PEDOT:PSS hydrogels were stable in sterile cell culture conditions for at least 28 days. Additionally, hydrogels supported a viable and proliferating population of human dermal fibroblasts for at least two weeks. Collectively, these characterizations of stability and cytocompatibility illustrate that these PEDOT:PSS hydrogels have significant promise for biointerfacing applications that require soft materials for direct interaction with cells.


Recommended Literature
- [1] Gas sensing with heterostructures based on two-dimensional nanostructured materials: a review
- [2] Front cover
- [3] Engineering of porous π-stacked solids using mechanochemistry
- [4] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [5] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [6] The electrostatic capacity of aluminium and tantalum anode films
- [7] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [8] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [9] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [10] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 16096-33-6









